

Spectroscopic data (NMR, IR, MS) of 7-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-methyl-5-nitro-1H-indole

Cat. No.: B3045357

[Get Quote](#)

An In-Depth Spectroscopic Analysis of **7-methyl-5-nitro-1H-indole**: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound **7-methyl-5-nitro-1H-indole** (CAS No. 10553-08-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predicted and analogous experimental data to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a robust framework for the identification and characterization of this and related nitroindole scaffolds. While direct experimental spectra for this specific molecule are not widely published, this guide leverages high-quality data from close structural analogs and established spectroscopic principles to provide a reliable and scientifically-grounded interpretation.

Introduction and Molecular Structure

7-methyl-5-nitro-1H-indole is a substituted indole, a core scaffold in numerous biologically active compounds and pharmaceutical agents. The introduction of a nitro group at the C5 position and a methyl group at the C7 position significantly influences the molecule's electronic

properties, reactivity, and spectroscopic signature. Understanding this signature is paramount for synthesis confirmation, purity assessment, and further structural modifications.

The analytical challenge lies in the precise assignment of signals, which can be complicated by the interplay of the electron-donating indole nitrogen and methyl group with the strongly electron-withdrawing nitro group. This guide aims to deconstruct these influences within each spectroscopic technique.

Caption: Molecular structure of **7-methyl-5-nitro-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis below is based on established substituent effects on the indole ring and is strongly supported by published experimental data for the closely related isomer, 3-methyl-5-nitro-1H-indole.[\[1\]](#)

¹H NMR Spectroscopy

Experimental Protocol (Typical): A sample of **7-methyl-5-nitro-1H-indole** (~5-10 mg) is dissolved in a deuterated solvent such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) (~0.6 mL). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data (in DMSO-d_6 , 400 MHz):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Insights
NH-1	~11.8	Broad Singlet	-	The indole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift, especially in DMSO-d ₆ due to hydrogen bonding with the solvent.
H-2	~7.6	Triplet (or dd)	J ≈ 2.5-3.0 Hz	This proton is adjacent to the nitrogen and shows a small coupling to H-3 and the N-H proton (if not fully decoupled by exchange). Its chemical shift is moderately downfield.
H-3	~6.8	Triplet (or dd)	J ≈ 2.5-3.0 Hz	Coupled to H-2. This position is generally more shielded than C2 in the indole ring.
H-4	~8.4	Singlet (or d)	J ≈ 1.5 Hz	This proton is deshielded by the peri effect of

the nitro group at C5. It will appear as a sharp singlet or a narrow doublet due to a small meta-coupling to H-6.

H-6 -8.0 Singlet (or d) $J \approx 1.5$ Hz

This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a sharp singlet or a narrow doublet due to meta-coupling to H-4.

CH₃-7 -2.6 Singlet

The methyl protons appear as a characteristic singlet in the aliphatic region.

The proximity to the indole ring results in a slightly downfield shift compared to a typical alkyl methyl group.

Causality and Interpretation: The strong electron-withdrawing nature of the nitro group at C5 dominates the electronic landscape of the benzene portion of the indole. This causes

significant deshielding (downfield shifts) of the protons at the ortho (H-6) and para (H-4) positions. The methyl group at C7 is an electron-donating group, but its effect is localized and less pronounced than that of the nitro group. The pyrrole ring protons (H-2, H-3) are less affected by the C5 substituent and exhibit chemical shifts more typical of the indole core.

¹³C NMR Spectroscopy

Experimental Protocol (Typical): The same sample prepared for ¹H NMR analysis is used. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, operating at a corresponding frequency of ~100 MHz for carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale & Insights
C2	~126	The C2 carbon is adjacent to the nitrogen, resulting in a downfield shift.
C3	~103	C3 is typically the most shielded carbon in the indole pyrrole ring.
C3a	~129	This is a quaternary carbon at the ring junction, influenced by both rings.
C4	~117	The C4 carbon is shielded by the adjacent C3a but deshielded by the nitro group.
C5	~142	Directly attached to the nitro group, this carbon is strongly deshielded and appears significantly downfield.
C6	~116	The C6 carbon is ortho to the nitro group, leading to some deshielding.
C7	~123	This carbon is attached to the methyl group.
C7a	~138	This quaternary carbon is adjacent to the nitrogen and part of the aromatic system, placing it far downfield.
CH ₃	~17	The methyl carbon appears in the typical aliphatic region.

Expertise in Interpretation: The assignment of quaternary carbons (C3a, C5, C7, C7a) should be confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which

reveals 2- and 3-bond correlations between protons and carbons. For instance, the methyl protons (~2.6 ppm) would show HMBC correlations to C7, C6, and C7a, definitively confirming their assignments.

Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Key IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
~3400	Medium, Sharp	N-H Stretch	Indole N-H
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2950-2850	Weak	C-H Stretch	Methyl C-H
~1620	Medium	C=C Stretch	Aromatic Ring
~1520 & ~1340	Strong, Sharp	Asymmetric & Symmetric N-O Stretch	Nitro Group (NO_2)

Trustworthiness of Assignments: The two strong, sharp peaks around 1520 cm^{-1} and 1340 cm^{-1} are the most definitive signals for this molecule in an IR spectrum.^[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their presence provides very strong evidence for the successful nitration of the indole ring. The sharp N-H stretch around 3400 cm^{-1} confirms the presence of the indole N-H and indicates it is not involved in strong intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns,

while Electrospray Ionization (ESI) is a softer technique useful for accurately determining the molecular weight via protonated ($[M+H]^+$) or other adduct ions. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

Predicted Mass Spectrometry Data:

m/z	Ion	Rationale & Insights
176	$[M]^+$	The molecular ion peak. Its presence and intensity depend on the ionization method. The molecular formula is $C_9H_8N_2O_2$.
177	$[M+H]^+$	The protonated molecular ion, typically the base peak in ESI-MS (positive mode). Predicted accurate mass: 177.0659.[3]
130	$[M-NO_2]^+$	Loss of the nitro group (46 Da) is a very common and characteristic fragmentation pathway for nitroaromatic compounds.
115	$[M-NO_2-CH_3]^+$	Subsequent loss of the methyl radical (15 Da) from the $[M-NO_2]^+$ fragment.

Fragmentation Workflow: The fragmentation of **7-methyl-5-nitro-1H-indole** under electron impact is expected to follow a logical pathway dictated by the stability of the resulting fragments. The initial and most favorable fragmentation is the cleavage of the C-N bond to lose the nitro group.

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathway for **7-methyl-5-nitro-1H-indole** in EI-MS.

Conclusion

This guide provides a multi-faceted spectroscopic characterization of **7-methyl-5-nitro-1H-indole**. By integrating data from analogous compounds with foundational spectroscopic principles, we have established a detailed and reliable spectral profile. The key identifying features are the distinct pattern of aromatic protons in ¹H NMR, the heavily deshielded C5 carbon in ¹³C NMR, the strong and characteristic N-O stretching bands in the IR spectrum, and the predictable loss of the nitro group in mass spectrometry. This comprehensive guide serves as an authoritative reference for scientists working with this important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 3. PubChemLite - 7-methyl-5-nitro-1h-indole (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 7-methyl-5-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3045357#spectroscopic-data-nmr-ir-ms-of-7-methyl-5-nitro-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com